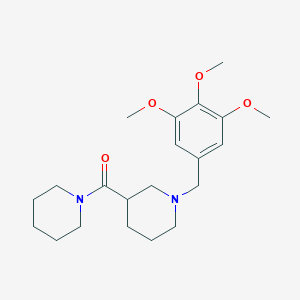![molecular formula C19H27BrN2O2 B247358 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is a compound that belongs to the family of benzhydryl compounds. It is commonly referred to as JZL184, which is its common name. This compound is known to have a wide range of applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. The inhibition of MAGL results in an increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation and inflammation, which makes it a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases. It has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol is its specificity for MAGL. This compound has been found to be highly selective for MAGL, which makes it an ideal tool for studying the role of MAGL in various physiological processes. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol. One of the future directions is the development of more potent and selective MAGL inhibitors. Another future direction is the study of the effects of this compound on other physiological processes, such as memory and learning. Additionally, the potential therapeutic effects of this compound in the treatment of anxiety, depression, and addiction should be further explored.
Méthodes De Synthèse
The synthesis of 2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol involves a multistep process. The first step involves the preparation of 4-bromophenol by reacting 4-bromoanisole with sodium hydroxide. The second step involves the protection of the hydroxyl group of 4-bromophenol using tert-butyldimethylsilyl chloride. The third step involves the reaction of the protected 4-bromophenol with piperidine and azepane to form the desired compound.
Applications De Recherche Scientifique
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol has been extensively studied in the field of neuroscience. It is known to inhibit the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. The inhibition of MAGL results in an increase in the levels of 2-AG, which leads to a decrease in pain sensation and inflammation. This compound has also been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction.
Propriétés
Nom du produit |
2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol |
|---|---|
Formule moléculaire |
C19H27BrN2O2 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
azepan-1-yl-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O2/c20-17-7-8-18(23)16(12-17)14-21-9-5-6-15(13-21)19(24)22-10-3-1-2-4-11-22/h7-8,12,15,23H,1-6,9-11,13-14H2 |
Clé InChI |
KGTFRLMZACQVPP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)




![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)